

CAS number and molecular structure of 1-(4-Chlorophenyl)pyrrolidine

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)pyrrolidine

CAS No.: 4280-30-2

Cat. No.: B1618058

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Technical Guide: 1-(4-Chlorophenyl)pyrrolidine

Structure-Activity Relationship & Synthetic Protocols

Identity & Physicochemical Profile[1][2][3][4][5][6]

1-(4-Chlorophenyl)pyrrolidine is a nitrogen-containing heterocycle featuring a saturated pyrrolidine ring attached to the para-position of a chlorobenzene moiety. It serves as a critical pharmacophore in medicinal chemistry, particularly in the development of antihistamines, antipsychotics, and antifungal agents where the N-aryl pyrrolidine motif modulates lipophilicity and receptor binding affinity.

Property	Specification
Chemical Name	1-(4-Chlorophenyl)pyrrolidine
CAS Number	29712-16-1 (Free Base); Note: 38869-46-4 (HCl Salt)
Molecular Formula	C ₁₀ H ₁₂ ClN
Molecular Weight	181.66 g/mol
SMILES	<chem>Clc1ccc(N2CCCC2)cc1</chem>
InChIKey	ORKOLISAYPZGHP-UHFFFAOYSA-N (Free Base)
Physical State	Off-white low-melting solid or viscous oil (dependent on purity)
Melting Point	38–42 °C (Free Base); 208–210 °C (HCl Salt)
Solubility	Soluble in DCM, DMSO, Methanol, Toluene; Insoluble in Water

Structural Visualization

The molecule consists of a planar chlorophenyl ring orthogonal to the puckered pyrrolidine ring, a conformation that balances steric strain with electronic conjugation.

Figure 1: Structural connectivity and key electronic features of **1-(4-Chlorophenyl)pyrrolidine**.

Synthetic Methodology: Buchwald-Hartwig Amination

The most robust and scalable method for synthesizing **1-(4-Chlorophenyl)pyrrolidine** is the Buchwald-Hartwig Cross-Coupling Reaction. This protocol avoids the harsh conditions of nucleophilic aromatic substitution (S_NAr), which is sluggish with electron-neutral or electron-rich aryl halides.

Reaction Scheme

Reagents: 1-Bromo-4-chlorobenzene + Pyrrolidine Catalyst: Pd₂(dba)₃ / BINAP Base: NaOtBu
Solvent: Toluene, 80°C

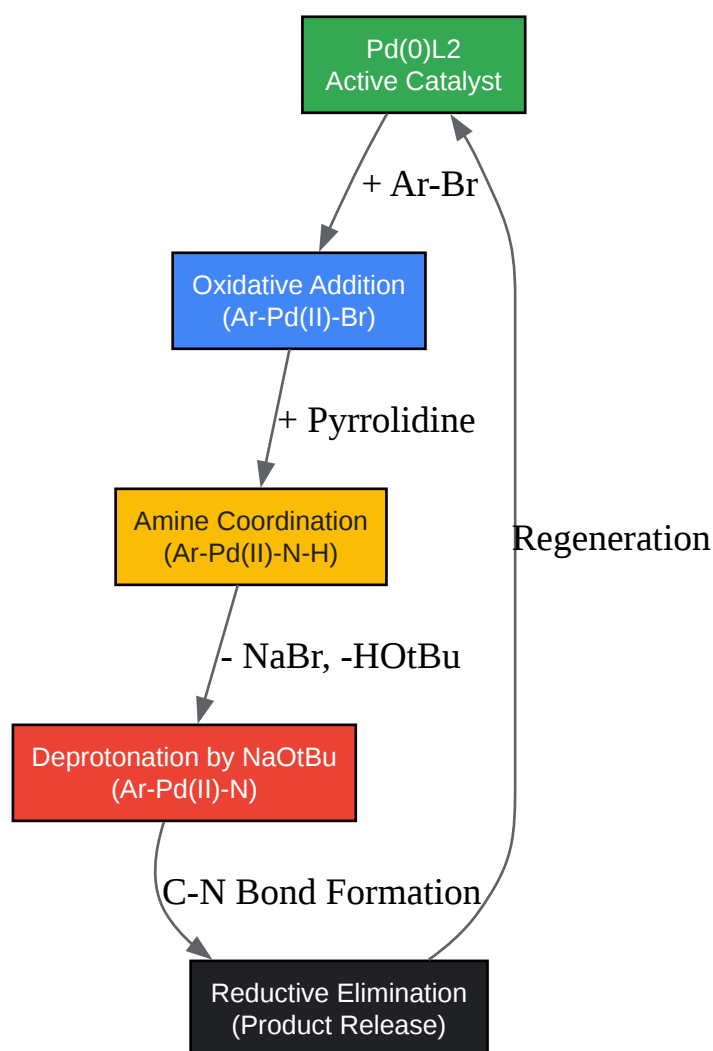
Step-by-Step Protocol

This protocol is designed for a 10 mmol scale reaction.

- Preparation of Catalyst System:
 - In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with Pd₂(dba)₃ (1 mol%, 92 mg) and BINAP (2 mol%, 124 mg).
 - Add anhydrous Toluene (10 mL) and stir at room temperature for 15 minutes to generate the active catalytic species (L₂Pd⁰).
- Substrate Addition:
 - Add 1-Bromo-4-chlorobenzene (10 mmol, 1.91 g) to the flask. Note: The bromide is selectively coupled over the chloride due to the weaker C-Br bond strength (approx. 69 kcal/mol vs 81 kcal/mol for C-Cl).
 - Add Pyrrolidine (12 mmol, 1.0 mL, 1.2 equiv) via syringe.
 - Add Sodium tert-butoxide (NaOtBu) (14 mmol, 1.35 g). The base is crucial for deprotonating the amine after coordination.
- Reaction & Monitoring:
 - Heat the mixture to 80°C in an oil bath with vigorous stirring.
 - Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (R_f ~0.8) should disappear, and a new fluorescent spot (R_f ~0.4) should appear.^{[1][2]}
 - Reaction time is typically 4–6 hours.
- Work-up & Purification:

- Cool to room temperature and filter through a pad of Celite to remove palladium black and inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify via flash column chromatography (Silica gel, 5% EtOAc in Hexanes) to yield the product as an off-white solid/oil.

Mechanistic Pathway



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Figure 2: Catalytic cycle for the Pd-catalyzed N-arylation of pyrrolidine.

Structural Characterization

Verification of the product requires confirming the integrity of the pyrrolidine ring and the para-substitution pattern of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Data

- ^1H NMR (400 MHz, CDCl_3):
 - δ 7.15 (d, $J = 9.0$ Hz, 2H): Aromatic protons ortho to Chlorine (deshielded).
 - δ 6.46 (d, $J = 9.0$ Hz, 2H): Aromatic protons ortho to Nitrogen (shielded by resonance donation).
 - δ 3.25 (m, 4H): Pyrrolidine α -protons (adjacent to Nitrogen).
 - δ 2.01 (m, 4H): Pyrrolidine β -protons.
- ^{13}C NMR (100 MHz, CDCl_3):
 - δ 146.5 (C-N), 128.8 (C-Cl), 121.5 (C-meta), 112.8 (C-ortho), 47.8 (N- CH_2), 25.6 (C- CH_2).

Mass Spectrometry (MS)

- Method: GC-MS (EI, 70 eV)
- Result: Molecular ion peak $[\text{M}]^+$ at m/z 181 and $[\text{M}+2]^+$ at m/z 183 in a 3:1 ratio, characteristic of the Chlorine isotope pattern ($^{35}\text{Cl}/^{37}\text{Cl}$).

Applications & Biological Relevance[2][4][12]

1-(4-Chlorophenyl)pyrrolidine is a versatile building block in drug discovery, often used as a scaffold to restrict the conformational flexibility of the amine side chain compared to diethylamine analogs.

- Antihistamines: It serves as a core structure for analogs of Pyrrobutamine, a first-generation antihistamine. The pyrrolidine ring reduces the entropy of binding to the H1 receptor.

- Antifungal Agents: Used in the synthesis of azole antifungals where the chlorophenyl group mimics the lipophilic domain required for CYP51 inhibition.
- CNS Active Agents: The 4-chlorophenyl-pyrrolidine motif is explored in ligands for sigma receptors and dopamine transporters due to its ability to mimic the phenyl-ethylamine pharmacophore.

Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Acute Toxicity	H302	Harmful if swallowed.
Skin Irritation	H315	Causes skin irritation.[3]
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.

Handling Protocol:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Ventilation: Handle only in a functioning chemical fume hood to avoid inhalation of vapors.
- Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

References

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- 3. datasheets.scbt.com [datasheets.scbt.com]
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